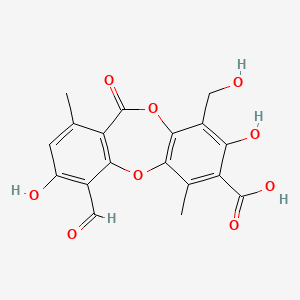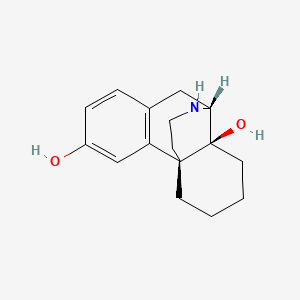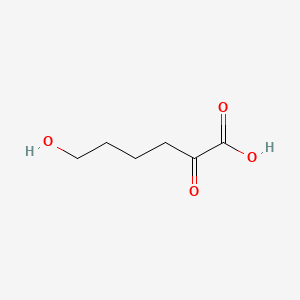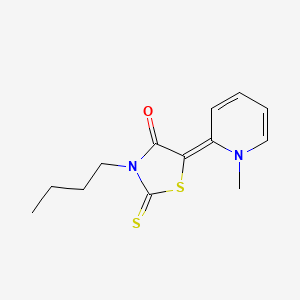![molecular formula C20H35NO3 B1235069 2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid](/img/structure/B1235069.png)
2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-oxooctadeca-9,12-dienylamino)acetic acid is a N-acyl-amino acid.
Applications De Recherche Scientifique
Bacterial Catabolism of Indole-3-Acetic Acid
The paper by Tyler S. Laird et al. (2020) discusses the bacterial catabolism of indole-3-acetic acid (IAA), emphasizing its role in various organisms, especially as a growth hormone in plants. The paper details the gene clusters (iac and iaa) responsible for IAA catabolism in bacteria, their functions, and the potential benefits these clusters confer to their bacterial hosts. This research is significant as it sheds light on the interactions between IAA-degrading bacteria and their environments, offering insights into the use of IAA-destroying bacteria to address pathologies related to IAA excess in plants and humans (Tyler S. Laird, Neptali Flores, & J. Leveau, 2020).
Role of Linoleic Acid and its Oxidised Derivatives
V. Vangaveti et al. (2016) review the role of linoleic acid (LA) and its oxidized derivatives, such as hydroxyoctadecadienoic acids, in regulating inflammatory processes linked with metabolic syndrome and cancer. This study elaborates on how these derivatives affect various biological processes and their potential implications in the treatment of related disorders. Understanding the role of these derivatives at different stages of disorder development could pave the way for novel pharmacological approaches (V. Vangaveti, H. Jansen, R. L. Kennedy, & U. Malabu, 2016).
Anti-Inflammatory Mechanisms of Conjugated Linoleic Acid
J. Bassaganya-Riera et al. (2002) focus on the anti-inflammatory mechanisms of conjugated linoleic acid (CLA) and its effects on inflammatory bowel disease. The study delves into the endoplasmic and nuclear mechanisms of action of CLA, its impact on gene expression regulated by peroxisome proliferator-activated receptors, and the generation of inducible eicosanoids. This research contributes to understanding the potential of CLA as a nutritional therapy for enteric inflammation (J. Bassaganya-Riera, R. Hontecillas, & D. Beitz, 2002).
Health Benefits of Conjugated Linoleic Acid
R. Khanal (2004) reviews the potential health benefits of conjugated linoleic acid (CLA), focusing on its anticarcinogenic, antidiabetic, antilipogenic, and antiatherosclerotic effects, among others. Despite promising findings in tissue cultures and animal models, the exact effects, doses, and mechanisms of action in humans remain speculative. This review critically examines the literature on CLA, aiming to shed light on its biological activities and the associated mechanisms (R. Khanal, 2004).
Propriétés
Formule moléculaire |
C20H35NO3 |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6+,10-9+ |
Clé InChI |
YCRHZEHWEYAHCO-AVQMFFATSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)
![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)






